molecular formula C19H14N2O5 B2862694 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-33-7

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2862694
CAS No.: 892758-33-7
M. Wt: 350.33
InChI Key: DHQIMCDUZZHFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic hybrid compound that incorporates both a coumarin and a 1,2,4-oxadiazole moiety, a design strategy often employed in medicinal chemistry to develop potential multi-targeting agents . The coumarin nucleus is a privileged structure in drug discovery, well-documented for its broad biological activities, including significant antibacterial and anticancer properties . Structural-activity relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the coumarin core are particularly crucial for enhancing its antibacterial efficacy . Simultaneously, the 1,2,4-oxadiazole scaffold is recognized as a versatile pharmacophore with demonstrated potential in cancer treatment . Research suggests that 1,3,4-oxadiazole derivatives can exert antiproliferative effects through multiple mechanisms, such as the inhibition of key enzymes and proteins involved in cancer cell proliferation, including thymidylate synthase, HDAC, and topoisomerase II . The strategic hybridization of these two bioactive fragments into a single molecule makes this compound a promising candidate for investigation in oncology research and infectious disease studies, particularly against multidrug-resistant bacterial strains. Researchers are encouraged to explore its full mechanistic profile and binding interactions with various biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-15-9-5-7-12(16(15)24-2)17-20-18(26-21-17)13-10-11-6-3-4-8-14(11)25-19(13)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQIMCDUZZHFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a derivative of the oxadiazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H14N2O5
  • Molecular Weight : 350.33 g/mol
  • Structure : The compound features a chromenone backbone substituted with an oxadiazole moiety and a dimethoxyphenyl group.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing their potential as anticancer agents, antimicrobial compounds, and anti-inflammatory drugs. The specific activities of this compound are summarized below:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines through apoptosis.
AntimicrobialDemonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammation in vitro and in vivo models.
AntioxidantScavenges free radicals, contributing to its protective effects on cells.
  • Anticancer Activity :
    • The compound induces apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that it can inhibit cell proliferation in lines such as HePG-2 and MCF-7 with IC50 values indicating potent activity (IC50 < 10 µM) .
  • Antimicrobial Effects :
    • Research indicates that this oxadiazole derivative possesses significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. It has been effective against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing pro-inflammatory cytokines in cell culture models, suggesting its potential for treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value of 7.5 µM against HePG-2 cells, demonstrating its potential as a lead compound for anticancer drug development .
  • Antibacterial Activity :
    In a series of experiments assessing antibacterial efficacy, the compound was tested against multiple bacterial strains. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an alternative therapeutic agent .

Comparison with Similar Compounds

Core Structure and Substituent Variations

Key analogs (Table 1):

Compound Name Core Structure Substituent(s) Molecular Formula Yield (%) Melting Point (°C) IR (C=O stretch, cm⁻¹)
Target Compound Coumarin + 1,2,4-oxadiazole 2,3-Dimethoxyphenyl C₁₉H₁₄N₂O₅ - - -
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) Coumarin 3,4-Dimethoxyphenyl C₁₇H₁₄O₄ 55 127–129 1,715
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) Coumarin Benzo[d][1,3]dioxole C₁₆H₁₀O₄ 32 168–170 1,715
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Coumarin + oxazole 2-Aminooxazole C₁₂H₈N₂O₃ 75–78 184–230 1,722
2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-one Dihydrochromenone + 1,2,4-oxadiazole Variable (e.g., fluorine, aryl) Variable 65–85 - -

Structural Insights :

  • Coumarin vs. Dihydrochromenone: The target compound’s unsaturated coumarin core (vs.
  • Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound (vs. oxazole in –6) offers greater metabolic stability due to reduced ring strain and higher electronegativity .
  • Methoxy Positioning: The 2,3-dimethoxyphenyl group (target) vs.

Antimicrobial and Anticancer Activity

  • Oxazole Derivatives : Exhibit moderate to strong antimicrobial activity (e.g., against E. coli and S. aureus) and antiproliferative effects, attributed to the oxazole’s nitrogen-rich structure .
  • Oxadiazole-Containing Compounds : The 1,2,4-oxadiazole ring in the target compound may enhance anticancer activity by promoting interactions with hydrophobic enzyme pockets, as seen in similar derivatives .

Physicochemical Properties

  • Solubility: The 2,3-dimethoxyphenyl group in the target compound likely improves solubility compared to non-polar analogs like compound 13 .

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The chromen-2-one scaffold is synthesized via Friedel-Crafts acylation of resorcinol derivatives. For 3-carboxychromen-2-one, 3-hydroxyacetophenone undergoes condensation with malonic acid in polyphosphoric acid (PPA) at 120°C for 6 hours. The reaction proceeds via intramolecular cyclization, yielding the chromenone carboxylic acid intermediate (Yield: 68–72%).

Reaction Scheme
$$
\text{3-Hydroxyacetophenone} + \text{Malonic Acid} \xrightarrow{\text{PPA, 120°C}} \text{3-Carboxychromen-2-one} + \text{H}_2\text{O}
$$

Alternative Route: Kostanecki-Robinson Reaction

An alternative method employs the Kostanecki-Robinson reaction, where 2,3-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine. This forms 3-acetylchromen-2-one, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Formation of the 1,2,4-Oxadiazole Ring

Amidoxime Intermediate Preparation

The 2,3-dimethoxyphenyl-substituted amidoxime is synthesized by treating 2,3-dimethoxybenzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux for 12 hours. The amidoxime intermediate is isolated via filtration and recrystallized from ethanol (Yield: 85–90%).

Reaction Conditions

  • Temperature: 80°C
  • Solvent: Ethanol/H₂O
  • Catalyst: Sodium carbonate

Cyclocondensation with Chromenone Carboxylic Acid

The amidoxime reacts with 3-carboxychromen-2-one (activated as acyl chloride using SOCl₂) in dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added dropwise to facilitate cyclodehydration, forming the 1,2,4-oxadiazole ring.

Optimized Parameters

  • Molar Ratio: 1:1 (amidoxime:acyl chloride)
  • Reaction Time: 8–10 hours
  • Yield: 65–70%

POCl₃-Mediated Cyclization

An alternative method uses phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent. The amidoxime and chromenone carboxylic acid are refluxed in POCl₃ for 5 hours, followed by neutralization with NaHCO₃. This method achieves higher yields (75–78%) but requires careful handling of corrosive reagents.

Integrated Synthetic Pathways

Pathway A: Sequential Synthesis

  • Chromenone Synthesis : Friedel-Crafts acylation (Yield: 68%).
  • Amidoxime Preparation : Nitrile to amidoxime conversion (Yield: 85%).
  • Cyclocondensation : POCl₃-mediated (Yield: 75%).
    Total Yield : 43.4%

Pathway B: One-Pot Approach

Combining nitrile hydrolysis and cyclocondensation in a single reactor reduces intermediate isolation steps. However, yield drops to 55–60% due to competing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromenone H-4), 7.52–7.48 (m, 3H, aromatic), 6.95 (d, J = 8.4 Hz, 1H), 3.89 (s, 6H, OCH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O, chromenone), 1615 cm⁻¹ (C=N, oxadiazole).
  • HRMS : m/z 421.1321 [M+H]⁺ (Calc. 421.1325).

Purity and Yield Optimization

Recrystallization from methanol improves purity to >98% (HPLC). Solvent screening identifies ethyl acetate/hexane (1:3) as optimal for crystal formation.

Comparative Analysis of Methods

Parameter Pathway A (Sequential) Pathway B (One-Pot)
Total Yield 43.4% 55%
Reaction Time 24 hours 18 hours
Purity (HPLC) 98.2% 95.5%
Scalability High Moderate
Cost Efficiency Moderate High

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is minimized by using excess POCl₃ and maintaining anhydrous conditions.

Purification of Polar Intermediates

Chromatography on silica gel (eluent: CHCl₃/MeOH 9:1) effectively separates oxadiazole derivatives from unreacted starting materials.

Industrial Applicability

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction time to 2 hours with 70% yield.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][PF₆]) replace POCl₃, achieving 68% yield with reduced environmental impact.

Q & A

Q. What are the recommended synthetic routes for preparing 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?

The synthesis typically involves cyclocondensation of 4-oxochromane-2-carboxylic acid derivatives with amidoximes. Key steps include:

  • Step 1: Activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) to form an acyl imidazole intermediate.
  • Step 2: Reaction with amidoximes under reflux in DMF to construct the 1,2,4-oxadiazole ring.
  • Step 3: Purification via column chromatography to isolate the product (65–85% yield) .
    Reaction conditions (temperature, solvent choice) are critical for minimizing side products like imidazolium salts .

Q. How is the compound characterized structurally?

  • Basic Techniques:
    • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns and coupling between the oxadiazole and chromenone moieties.
    • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation pathways.
    • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch of chromenone at ~1700 cm1^{-1}) .

Q. What are the key structural features influencing its reactivity?

The electron-deficient 1,2,4-oxadiazole ring facilitates nucleophilic substitution at the 5-position, while the chromenone core undergoes oxidation/reduction at the lactone carbonyl. Substituents on the 2,3-dimethoxyphenyl group modulate steric and electronic effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodology:
    • Synthesize analogs with variations in methoxy substituents (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) to assess electronic effects.
    • Replace the oxadiazole ring with triazole or thiadiazole to evaluate heterocycle-specific bioactivity.
    • Use molecular docking to predict interactions with targets like kinases or cyclooxygenase (COX) .
  • Example: Analog 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one showed enhanced anticancer activity compared to the parent compound .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Case Study: Conflicting cytotoxicity results may arise from assay conditions (e.g., serum concentration, incubation time).
  • Approach:
    • Validate purity via HPLC (>95%) and elemental analysis.
    • Use orthogonal assays (e.g., apoptosis vs. proliferation markers) to confirm mechanisms .
    • Perform dose-response curves to rule out off-target effects .

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?

  • Tools: SHELXL refinement with TWIN/BASF commands for twinned data .
  • Parameters:
    • Apply restraints for disordered methoxy groups.
    • Use SQUEEZE to model solvent-accessible voids .
  • Validation: R-factor convergence below 0.05 and reasonable ADP (atomic displacement parameter) ranges .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

Reaction ConditionSolventCatalystYield (%)Reference
CDI-mediated cyclizationDMFNone75–85
POCl3_3-activated routeToluenePyridine60–70
Microwave-assistedEthanolK2_2CO3_380

Q. Table 2: Biological Activity Profiles of Structural Analogs

Compound ModificationActivity (IC50_{50}, μM)TargetReference
3-[3-(4-Cl-Ph)-oxadiazolyl]-chromenone2.1 ± 0.3 (HeLa cells)Topoisomerase II
3-[3-(3-CF3_3-Ph)-oxadiazolyl]-chromenone5.8 ± 0.9 (COX-2 inhibition)Cyclooxygenase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.